![molecular formula C20H26O3 B3935157 1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B3935157.png)
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene
Descripción general
Descripción
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 selectively binds to β2-adrenergic receptors and prevents the activation of these receptors by endogenous catecholamines, such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways, such as the cAMP-protein kinase A pathway, which is involved in the regulation of various physiological processes.
Biochemical and physiological effects:
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 has been shown to have various biochemical and physiological effects, depending on the specific tissue and cell type. For example, in the airway smooth muscle cells, 1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 inhibits the relaxation induced by β2-adrenergic receptor agonists, such as salbutamol. In the heart, 1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 reduces the contractility and heart rate in response to β2-adrenergic receptor stimulation. In adipose tissue, 1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 inhibits lipolysis induced by β2-adrenergic receptor agonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 has several advantages for lab experiments, such as its high selectivity for β2-adrenergic receptors, its well-established synthesis method, and its availability from commercial sources. However, it also has some limitations, such as its relatively low potency compared to other β2-adrenergic receptor antagonists, and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the use of 1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in other physiological and pathological conditions, such as cancer, diabetes, and neurodegenerative diseases. Another direction is the development of more potent and selective β2-adrenergic receptor antagonists based on the structure of 1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551. Finally, the use of 1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 in combination with other drugs that target β2-adrenergic receptors or other signaling pathways may provide new therapeutic approaches for various diseases.
Aplicaciones Científicas De Investigación
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions, such as asthma, chronic obstructive pulmonary disease, heart failure, and obesity. It has also been used to investigate the mechanism of action of other drugs that target β2-adrenergic receptors.
Propiedades
IUPAC Name |
1-butan-2-yl-4-[3-(2-methoxyphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-16(2)17-10-12-18(13-11-17)22-14-7-15-23-20-9-6-5-8-19(20)21-3/h5-6,8-13,16H,4,7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLMBTUEJPKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-4-[3-(2-methoxyphenoxy)propoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-oxopropanamide](/img/structure/B3935086.png)
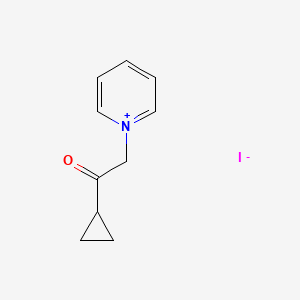
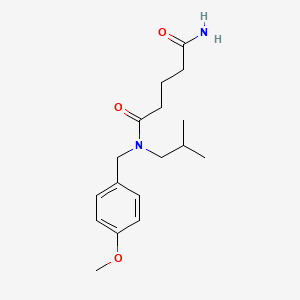
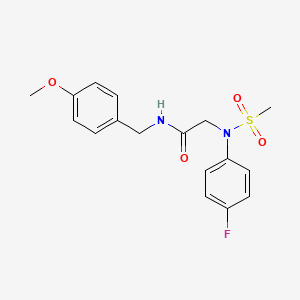
![N-(3,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3935110.png)
![(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
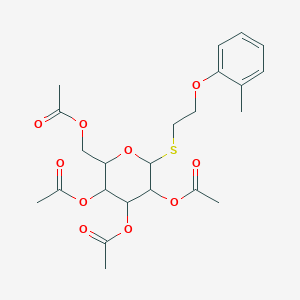
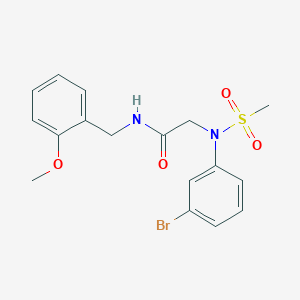
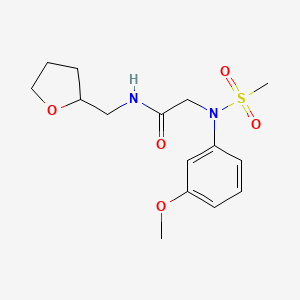
![3-(5-methylisoxazol-3-yl)-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3935140.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935144.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3935149.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3935165.png)
![1-{[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3935187.png)